molecular formula C7H7N3O B8804880 (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol CAS No. 1033772-24-5

(1H-pyrazolo[4,3-b]pyridin-5-yl)methanol

Cat. No.: B8804880
CAS No.: 1033772-24-5
M. Wt: 149.15 g/mol
InChI Key: XFINYYUXBHQDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-pyrazolo[4,3-b]pyridin-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the pyrazolopyridine family, a scaffold known for its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . This specific regioisomer features a hydroxymethyl group at the 5-position, a functional handle that can be utilized for further chemical modifications to create novel derivatives and probe structure-activity relationships. The primary research value of this compound lies in its role as a versatile chemical building block. It serves as a key synthetic intermediate for the development of small-molecule inhibitors targeting protein-protein interactions . For instance, the pyrazolo[4,3-b]pyridine core has been successfully employed in the design of potent inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway, a major focus in cancer immunotherapy . Furthermore, this core structure is found in compounds investigated as kinase inhibitors and modulators of other biological targets, such as the metabotropic glutamate receptor 4 (mGlu4) . The synthesis of pyrazolo[4,3-b]pyridines can be achieved through efficient, one-pot protocols starting from readily available chloronitropyridine precursors, involving nucleophilic aromatic substitution followed by a Japp–Klingemann reaction and cyclization . This accessible synthetic route makes the core structure highly amenable for generating diverse chemical libraries for biological screening. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers can leverage this compound as a critical starting material to explore new chemical space in drug discovery, particularly in the fields of oncology and immunology.

Properties

CAS No.

1033772-24-5

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-5-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(9-5)3-8-10-6/h1-3,11H,4H2,(H,8,10)

InChI Key

XFINYYUXBHQDHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)N=C1CO

Origin of Product

United States

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1CondensationAromatic aldehyde + HydrazineEthanol, reflux
2HydroxymethylationFormaldehyde + Pyrazole derivativeAcidic conditions

Biological Activities

(1H-pyrazolo[4,3-b]pyridin-5-yl)methanol exhibits several biological activities that make it a candidate for drug development:

  • Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential use as an antimicrobial agent .
  • Antitumor Properties: Research indicates that it may inhibit specific kinases involved in cancer progression, making it a target for cancer therapy .
  • Enzyme Inhibition: It has been identified as a potential inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways .
Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of pathogen growth
AntitumorKinase inhibition
Enzyme InhibitionPhosphodiesterase inhibition

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Study: A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy .
  • Antitumor Research: A study focused on the compound's ability to inhibit tumor cell proliferation in vitro. Results indicated a dose-dependent response in several cancer cell lines, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Variations in Pyrazolo-Pyridine Derivatives

Pyrazolo-pyridine derivatives differ in nitrogen atom positioning within the fused heterocyclic system, substituent groups, and appended functional moieties. Key comparisons include:

Compound Core Structure Substituent Key Properties
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol Pyrazolo[4,3-b]pyridine -CH2OH at C5 Improved solubility, potential EP300/CREBBP inhibition
PP121 (1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Pyrazolo[3,4-d]pyrimidine Cyclopentyl, pyrrolopyridine Potent PDGFR, Abl, and Src kinase inhibitor
1-(Benzylsulfonyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Benzylsulfonyl, methylpyrazole Selective FGFR inhibition
5-(1H-Indazol-5-yl)-1H-pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridine Indazole Nanomolar CDK inhibition

Key Observations :

  • Nitrogen Positioning : Pyrazolo[4,3-b]pyridine derivatives (e.g., the target compound) differ from pyrazolo[3,4-b]pyridines in nitrogen arrangement, impacting electronic properties and target binding .
  • Functional Groups : Hydroxymethyl (target) vs. amine (e.g., 1H-pyrazolo[4,3-b]pyridin-5-amine ) or sulfonyl groups (e.g., benzylsulfonyl derivative ) influence solubility and pharmacokinetics.

Research and Patent Landscape

  • Pharmaceutical Applications : EP 3 643 703 A1 highlights pyrazolo[4,3-b]pyridine derivatives as EP300/CREBBP inhibitors for cancer therapy, underscoring the therapeutic relevance of this scaffold .
  • Structural Optimization : Modifications such as fluorination (e.g., 4-fluoro derivatives in European patents ) or methoxy substitutions (e.g., 4-methoxyphenyl in EP 3 643 703 A1 ) are employed to fine-tune potency and metabolic stability.

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most direct route involves reducing 5-acylpyrazolo[4,3-b]pyridines to their corresponding alcohols. For example, (3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone (2a) undergoes reduction with NaBH₄ in methanol under microwave irradiation (100°C, 5 min), yielding the hydroxymethyl derivative in 90% isolated yield. Critical parameters include:

ParameterOptimal ConditionYield (%)
Reducing AgentNaBH₄ (2 equiv)90
SolventMethanol-
Temperature100°C (MW)-
WorkupDCM extraction-

This method, validated by 1H^1H NMR and HRMS, avoids over-reduction by employing mild conditions.

Cyclocondensation Strategies

Pyridine-Hydrazine Cyclization

Functionalization of Preformed Pyrazolo[4,3-b]pyridines

Oxidation-Reduction Sequences

Methyl groups at position 5 can be oxidized to carboxylic acids (via KMnO₄ or CrO₃) and subsequently reduced to alcohols. However, this route risks over-oxidation and is less efficient than direct ketone reduction.

Analytical Characterization

Critical spectroscopic data for (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol include:

  • 1H^1H NMR (CDCl₃) : δ 2.66 (s, 3H, CH₃), 4.85 (s, 2H, CH₂OH), 8.59 (s, 1H, Ar-H).

  • HRMS : [M + H]⁺ calcd. for C₇H₇N₃O: 133.0525; found: 133.0522.

  • IR : Broad O-H stretch at 3200–3350 cm⁻¹, C-O at 1050–1100 cm⁻¹.

Challenges and Optimization

Regioselectivity in Cyclization

Achieving the [4,3-b] isomer over [3,4-c] derivatives requires precise control of substituent positioning. Electron-donating groups on the pyridine ring favor [4,3-b] formation.

Solvent and Catalyst Effects

Ethanol outperforms water or methanol in SBA-Pr-SO₃H-catalyzed reactions, enhancing yields by 15–20% . Catalyst reuse (up to 5 cycles) maintains efficiency without significant activity loss.

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